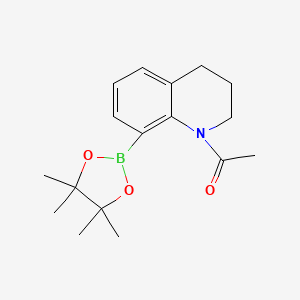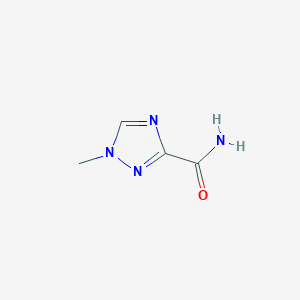
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. The process generally starts with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc group under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Nucleophilic substitution reactions are common, especially at the Fmoc-protected amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential synthesis of peptides and other complex molecules. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
Uniqueness
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the dimethyl substitution on the pyrrolidine ring, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is required.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(2)13-23(11-19(22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 |
Clé InChI |
CIWZWRFSWBGMQN-IBGZPJMESA-N |
SMILES isomérique |
CC1(CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canonique |
CC1(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


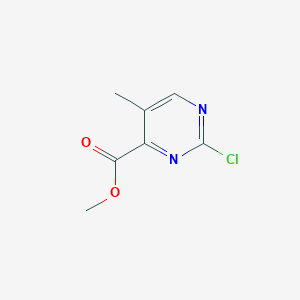
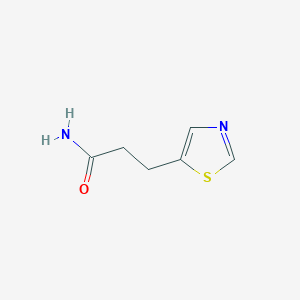
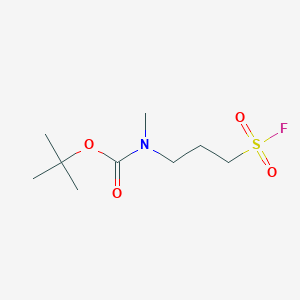
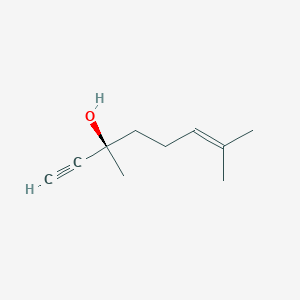

![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)

![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
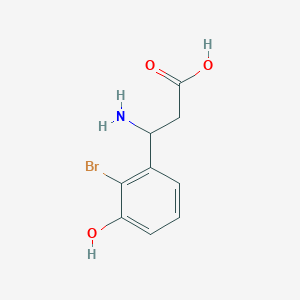
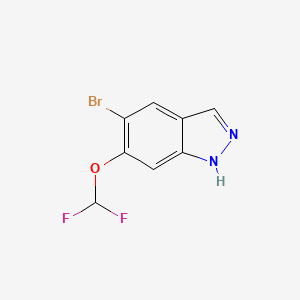
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)

